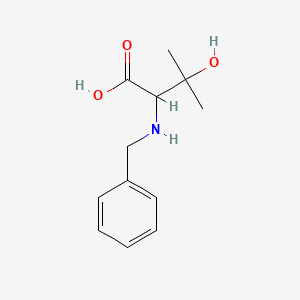
Clorhidrato de 2-((4-Fluorofenil)tio)propan-1-amina
Descripción general
Descripción
2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNS and its molecular weight is 221.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Tiofeno
Los derivados de tiofeno son una clase de compuestos con una amplia gama de actividades biológicas. El compuesto en cuestión se puede utilizar para sintetizar varios derivados de tiofeno, que son esenciales en la química medicinal para desarrollar compuestos avanzados con diversos efectos biológicos . Estos derivados se han explorado por su potencial como agentes anticancerígenos, antiinflamatorios y antimicrobianos, entre otros.
Inhibidores de la Corrosión
En la química industrial, el tiofeno y sus derivados, como el “Clorhidrato de 2-((4-Fluorofenil)tio)propan-1-amina”, se utilizan como inhibidores de la corrosión . Ayudan a proteger los metales y las aleaciones de los procesos corrosivos, lo cual es crucial para prolongar la vida útil de la maquinaria e infraestructura industrial.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno juegan un papel importante en el avance de los semiconductores orgánicos . Estos materiales se utilizan en la fabricación de dispositivos electrónicos como transistores de efecto de campo orgánicos (OFET) y diodos orgánicos emisores de luz (OLED), ofreciendo los beneficios de flexibilidad, menor costo y mayor facilidad de fabricación en comparación con los semiconductores tradicionales.
Propiedades Farmacológicas
Los compuestos con un sistema de anillo de tiofeno exhiben una variedad de propiedades farmacológicas. Por ejemplo, pueden actuar como agentes antihipertensivos y antiateroscleróticos . El compuesto “this compound” podría ser un precursor en la síntesis de medicamentos con estas propiedades.
Aplicaciones Anestésicas
Los derivados de tiofeno también se utilizan en aplicaciones anestésicas. Por ejemplo, la articaína, un tiofeno 2,3,4-trisustituido, se utiliza como anestésico dental en Europa . El compuesto en cuestión puede servir como un bloque de construcción para desarrollar nuevos agentes anestésicos.
Ciencia de Materiales Avanzada
Los compuestos basados en tiofeno son integrales en la ciencia de materiales para desarrollar materiales avanzados con propiedades únicas. Están involucrados en la creación de materiales de alto rendimiento para diversas aplicaciones, incluidos sensores, fotovoltaicos y capas absorbentes de luz en células solares .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIFQZIHODODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1H-benzo[d]imidazol-2-yl)thio)-N-methylethan-1-amine hydrochloride](/img/structure/B1446793.png)



![Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1446798.png)







